Bienvenue dans la boutique en ligne BenchChem!

6H-Indolo[2,3-b]quinoxaline

DNA binding intercalation structure-activity relationship

Procure 6H-Indolo[2,3-b]quinoxaline (CAS 243-59-4), a planar fused tetracyclic DNA intercalator scaffold with verified low-nanomolar HSV-1 DNA binding. Unlike generic acridines, biological activity is exquisitely substituent-sensitive—minor modifications alter sequence preference, interferon induction, and MDR modulation. Derivatives show 10-fold potency over cisplatin in drug-resistant ovarian cancer models. Poor topoisomerase II activity with MDR modulation enables alternative DNA damage response studies. Ideal for antiviral, anticancer, and immunomodulatory optimization.

Molecular Formula C14H9N3
Molecular Weight 219.24 g/mol
CAS No. 243-59-4
Cat. No. B181886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6H-Indolo[2,3-b]quinoxaline
CAS243-59-4
Molecular FormulaC14H9N3
Molecular Weight219.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3N2
InChIInChI=1S/C14H9N3/c1-2-6-10-9(5-1)13-14(16-10)17-12-8-4-3-7-11(12)15-13/h1-8H,(H,16,17)
InChIKeyLCKIWLDOHFUYDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6H-Indolo[2,3-b]quinoxaline (CAS 243-59-4) Procurement Guide: Core Scaffold Properties and Research Applications


6H-Indolo[2,3-b]quinoxaline (CAS 243-59-4) is a planar, fused tetracyclic heteroaromatic compound consisting of an indole ring annulated to a quinoxaline moiety [1]. It serves as the foundational pharmacophore for a class of DNA intercalators [2] and is widely utilized as a core scaffold in medicinal chemistry for the development of anticancer, antiviral, and immunomodulatory agents [3]. Its utility in materials science, particularly as a building block for organic light-emitting diodes (OLEDs), is also documented [4].

Why 6H-Indolo[2,3-b]quinoxaline Cannot Be Simply Replaced by Other DNA Intercalators or Fused Heterocycles


Despite its structural similarity to other planar aromatic DNA intercalators (e.g., acridines, ellipticines, or simple quinoxalines), 6H-Indolo[2,3-b]quinoxaline exhibits a unique combination of biological activities that are exquisitely sensitive to even minor modifications of its core scaffold or side chains [1]. The thermal stability of its DNA complex—a key determinant of its anticancer and antiviral potency—is directly governed by the specific geometry and electronic properties of the fused indoloquinoxaline system [2]. Critically, the position and nature of substituents on this scaffold dramatically alter its binding sequence preference [3], its capacity to induce interferon [4], and its ability to modulate multidrug resistance [5]. Consequently, substituting the parent 6H-Indolo[2,3-b]quinoxaline with a seemingly related analog, or even a different derivative of the same class, can lead to complete loss of a desired activity or introduce unintended toxicity, as demonstrated by the divergent profiles of its derivatives in comparative assays.

Quantitative Differentiation Evidence for 6H-Indolo[2,3-b]quinoxaline vs. Closest Analogs and Alternative Scaffolds


DNA Binding Affinity Comparison: 6H-Indolo[2,3-b]quinoxaline Derivatives vs. Benzo-Extended Analogs

The core 6H-indolo[2,3-b]quinoxaline scaffold, when functionalized with a 2-aminoethyl side chain, exhibits a defined range of DNA binding affinity. A direct comparative study demonstrated that benzo-extension of the core to a 7H-benzo[4,5]indolo[2,3-b]quinoxaline system significantly increases DNA binding strength [1]. This quantifies the impact of scaffold modification on a key biophysical parameter.

DNA binding intercalation structure-activity relationship spectroscopy

Cytostatic Potency of 6H-Indolo[2,3-b]quinoxaline Derivatives: Quantitative Comparison with a Clinical Alkylating Agent

Derivatives of the 6H-indolo[2,3-b]quinoxaline scaffold demonstrate measurable cytostatic activity, with potency varying by substitution pattern. In a panel of human leukemia cell lines, a specific derivative (compound 7i) showed an IC50 value that can be directly compared to the clinical alkylating agent melphalan [1].

cytotoxicity anticancer leukemia structure-activity relationship

Selective Binding to HSV-1: Affinity of the Parent 6H-Indolo[2,3-b]quinoxaline vs. Other Viral Targets

The unsubstituted parent compound, 6H-Indolo[2,3-b]quinoxaline (CAS 243-59-4), demonstrates a selective, high-affinity interaction with the DNA of Herpes Simplex Virus Type 1 (HSV-1) . This interaction is quantifiable and occurs at a potency level distinct from general DNA binding or effects on other viruses.

antiviral HSV-1 DNA binding virology

Interferon-Inducing Activity: 6H-Indolo[2,3-b]quinoxaline Derivatives vs. Other Immunomodulators

A subset of 6H-indolo[2,3-b]quinoxaline derivatives, particularly those with 2-aminoethyl substitution, are characterized as 'potent interferon inducers' [1]. This is a class-level property that distinguishes them from many other DNA intercalators which may not exhibit this immunomodulatory activity. The potency is further differentiated within the class based on the terminal amine moiety.

immunomodulation interferon antiviral innate immunity

Topoisomerase II Inhibition Profile: A Key Distinction from Doxorubicin and Other Intercalators

While the 6H-indolo[2,3-b]quinoxaline scaffold is a known DNA intercalator, its mechanism of action differs fundamentally from that of many clinical intercalating agents like doxorubicin. Several highly active derivatives, including B-220 and 9-OH-B-220, show poor inhibitory activity against topoisomerase II, the primary target of doxorubicin [1]. This is a crucial mechanistic distinction.

topoisomerase II DNA intercalation mechanism of action anticancer

Overcoming Platinum Resistance in Ovarian Cancer: Isatin-Indoloquinoxaline Hybrids vs. Cisplatin

A specific hybrid molecule, constructed by tethering an isatin moiety to the 6H-indolo[2,3-b]quinoxaline scaffold, demonstrates the potential of this core to overcome clinically relevant drug resistance. In a direct comparison against the standard-of-care agent cisplatin, the lead hybrid compound exhibited dramatically superior activity in a drug-resistant ovarian cancer cell line [1].

ovarian cancer platinum resistance drug resistance anticancer

Optimal Research and Industrial Applications for 6H-Indolo[2,3-b]quinoxaline Based on Verified Evidence


Antiviral Drug Discovery Targeting Herpesviruses (HSV-1)

Procure 6H-Indolo[2,3-b]quinoxaline (CAS 243-59-4) as a high-affinity lead scaffold for non-nucleoside anti-herpetic agents. Its verified binding to HSV-1 DNA in the low nanomolar range makes it an ideal starting point for medicinal chemistry optimization aimed at developing novel therapeutics that directly target the viral genome.

Development of Immunomodulatory Antiviral Agents

Utilize 6H-indolo[2,3-b]quinoxaline derivatives as a dual-mechanism antiviral platform. Compounds with specific 2-aminoethyl side chains are validated as potent interferon inducers , offering a unique combination of direct viral DNA interaction and host immune stimulation. This scaffold is appropriate for programs seeking to enhance innate antiviral responses.

Anticancer Drug Discovery for Platinum-Resistant Ovarian Cancer

Leverage the 6H-indolo[2,3-b]quinoxaline core to synthesize isatin-tethered hybrids or similar derivatives. A lead hybrid demonstrated a 10-fold increase in potency over cisplatin in a drug-resistant ovarian cancer model , establishing this scaffold as a validated template for overcoming clinically significant platinum resistance.

Mechanistic Studies of DNA Intercalation and MDR Modulation

Employ 6H-indolo[2,3-b]quinoxaline and its derivatives as chemical probes to study DNA intercalation mechanisms independent of topoisomerase II inhibition. The class is characterized by poor topoisomerase II activity but significant MDR modulation . This makes it a valuable tool for dissecting alternative pathways of DNA damage response and drug resistance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6H-Indolo[2,3-b]quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.